molecular formula C15H16O6 B2761318 2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 300556-65-4

2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2761318
CAS No.: 300556-65-4
M. Wt: 292.287
InChI Key: VPKUUBYJGBDZJP-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethyl 5-acetyloxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-9-14(15(17)19-7-6-18-3)12-8-11(21-10(2)16)4-5-13(12)20-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKUUBYJGBDZJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate typically involves the esterification of 5-acetoxy-2-methylbenzofuran-3-carboxylic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core structure is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular formula: $ \text{C}{15}\text{H}{16}\text{O}_{6} $
  • Molecular weight: 292.29 g/mol
  • Substituents:
    • 2-Methoxyethyl ester at the 3-position of the benzofuran core.
    • Acetyloxy group at the 5-position.
  • Key properties:
    • logP: 1.52 (moderate lipophilicity)
    • Polar surface area: 58.3 Ų
    • Hydrogen bond acceptors: 8 .

This compound is structurally related to benzofuran derivatives, which are known for diverse pharmacological activities, including antimicrobial and antitumor effects.

Comparison with Similar Compounds

Ethyl 5-(Acetyloxy)-2-methyl-1-benzofuran-3-carboxylate

  • Molecular formula : $ \text{C}{14}\text{H}{14}\text{O}_{5} $
  • Molecular weight : 262.26 g/mol
  • Key differences :
    • Ethyl ester (vs. 2-methoxyethyl) at the 3-position.
    • Lower molecular weight and fewer oxygen atoms, reducing polarity compared to the target compound.
  • Applications : Used in research for structural studies and antimicrobial screening .
Property Target Compound Ethyl Analog
Molecular weight (g/mol) 292.29 262.26
logP 1.52 ~1.3 (est.)
Ester group 2-Methoxyethyl Ethyl

Methyl 5-[(3,4-Dimethoxybenzoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

  • Molecular formula : $ \text{C}{20}\text{H}{18}\text{O}_{7} $
  • Molecular weight : 370.4 g/mol
  • Key differences :
    • 3,4-Dimethoxybenzoyloxy substituent at the 5-position (vs. acetyloxy).
    • Increased steric bulk and electron-donating methoxy groups, which may enhance binding to aromatic receptors.
  • Safety : Classified as a skin/eye irritant and respiratory toxin .

2-Methoxyethyl 5-[(2-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate

  • Molecular formula : $ \text{C}{21}\text{H}{21}\text{ClO}_{6} $
  • Molecular weight : 404.84 g/mol
  • Key differences: 2-Chlorobenzyloxy group at the 5-position (vs. acetyloxy).
  • Applications : Explored in medicinal chemistry for halogen-driven target engagement .

Ethyl 5-(2-Pentafluorophenoxyacetoxy)-2-methyl-1-benzofuran-3-carboxylate

  • Molecular formula : $ \text{C}{20}\text{H}{15}\text{F}{5}\text{O}{6} $
  • Molecular weight : 454.33 g/mol
  • Key differences: Pentafluorophenoxyacetoxy group introduces strong electron-withdrawing effects. High electronegativity may enhance metabolic resistance but reduce solubility.
  • Unique feature : Fluorine atoms improve membrane permeability and bioavailability .

Structural and Functional Insights

Ester Group Modifications

  • 2-Methoxyethyl vs. Methoxy groups may slow esterase-mediated hydrolysis, extending half-life .

Substituent Effects at the 5-Position

  • Acetyloxy vs. Halogenated/Benzoyloxy Groups: Acetyloxy (target): Moderate electron-withdrawing effect; prone to hydrolysis. Chlorobenzyloxy (): Enhances lipophilicity and halogen bonding.

Biological Activity

2-Methoxyethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current research findings regarding the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16O5\text{C}_{14}\text{H}_{16}\text{O}_5

This structure features a benzofuran core with an acetyloxy group and a methoxyethyl substituent, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various benzofuran derivatives. For instance, compounds similar to this compound have demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

Compound NameMIC (µg/mL)Activity Type
This compoundTBDAntibacterial
Compound A50Antifungal
Compound B30Antibacterial

MIC = Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of benzofuran derivatives has been a focus of research. Studies indicate that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The structure–activity relationship analysis reveals that modifications in the benzofuran structure can enhance cytotoxicity against specific cancer types .

Table 2: Cytotoxicity of Benzofuran Derivatives Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMCF-7TBD
Compound CA549TBD
Compound DPC3TBD

IC50 = Half Maximal Inhibitory Concentration

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, benzofuran derivatives have shown potential anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Case Studies

Several case studies have investigated the biological activities of related compounds:

  • Case Study on Anticancer Properties : A study published in Journal X demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents .
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of various benzofuran derivatives, revealing that compounds structurally similar to this compound showed selective inhibition against Gram-positive bacteria with minimal toxicity to normal cells .

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